molecular formula C9H8ClN3O B1460043 N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride CAS No. 1956426-75-7

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

Cat. No.: B1460043
CAS No.: 1956426-75-7
M. Wt: 209.63 g/mol
InChI Key: OIAADGANQSGZAU-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride is a key chemical intermediate in medicinal chemistry, primarily serving in the synthesis of novel inhibitors for cancer research. Its main research value lies in its role as a precursor for indazole-based compounds that act as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a promising target for cancer immunotherapy . In this context, the hydroxyamidine chloride moiety is critical, as it enables the formation of structures that can coordinate with the heme iron in the IDO1 active site, thereby blocking its activity and potentially reversing tumor-mediated immune suppression . Furthermore, the indazole core is a privileged pharmacophore in oncology drug discovery, featured in several kinase inhibitors . Researchers utilize this reagent to develop and study potential therapeutic agents that can modulate key signaling pathways involved in cell proliferation and survival. This compound is intended for use in scientific research and development only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-hydroxy-2-methylindazole-6-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-13-5-7-3-2-6(9(10)12-14)4-8(7)11-13/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAADGANQSGZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195150
Record name 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956426-75-7
Record name 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956426-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboximidoyl chloride, N-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride is a compound of increasing interest due to its potential biological activity, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in immune regulation and is implicated in various cancers and autoimmune diseases. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the indazole ring and subsequent modifications to introduce the hydroxyl and carbimidoyl functionalities. The synthetic route often includes reactions such as:

  • Formation of Indazole : Starting from appropriate precursors, the indazole structure is synthesized through cyclization reactions.
  • Hydroxylation : The introduction of the hydroxyl group is achieved using hydroxylamine under acidic conditions.
  • Formation of Carbimidoyl Chloride : The final step involves converting the hydroxylamine derivative into the carbimidoyl chloride via treatment with thionyl chloride or similar reagents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

This compound has been shown to inhibit IDO1, thereby blocking the catabolism of tryptophan into kynurenine. This inhibition can enhance T-cell proliferation and restore immune responses in cancer therapy.

Case Studies

  • Inhibition of IDO1 : A study demonstrated that derivatives similar to this compound effectively inhibited IDO1 activity in vitro. Among these, compound 8a exhibited significant inhibitory effects on tryptophan depletion and kynurenine production, suggesting a similar mechanism may be applicable for this compound .
  • Antimicrobial Activity : Other derivatives of indazole have shown potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica. These compounds were found to be more effective than traditional treatments like metronidazole, indicating that N-hydroxy derivatives may also possess broad-spectrum antimicrobial properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indazole derivatives, highlighting the importance of specific functional groups for biological activity. For instance:

  • Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding with target enzymes, enhancing binding affinity .
  • Substituent Effects : Variations in substituents on the indazole ring significantly affect potency against IDO1, with specific halogenated groups improving inhibitory effects .

Data Table: Biological Activities of Indazole Derivatives

CompoundActivityReference
8aIDO1 Inhibition (IC50 = 0.5 µM)
18Antiprotozoal (G. intestinalis)12.8x more active than metronidazole
23Antifungal (C. albicans)MIC = 3.807 mM

Scientific Research Applications

Synthetic Applications

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Key Synthetic Reactions:

  • Multi-component Reactions (MCR): The compound can act as a precursor in MCRs, which are crucial for synthesizing diverse heterocycles. These reactions include:
    • Strecker Synthesis: Utilized for the formation of amino acids.
    • Bucherer–Berg Reaction: Involves the synthesis of substituted indazoles, which can be further modified for pharmaceutical applications .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Strecker SynthesisFormation of amino acids from aldehydes and nitriles
Bucherer–Berg ReactionSynthesis of substituted indazoles

Biological Activities

The biological evaluation of this compound has revealed promising activities against various pathogens and potential therapeutic targets.

Antimicrobial Activity:
Recent studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Potential:
Preliminary investigations indicate that certain derivatives may possess anticancer activities. The toxicity profiles were assessed using human cancer cell lines, revealing that some derivatives had minimal toxicity while still exhibiting potent activity against cancer cells .

Table 2: Biological Activities of Derivatives

Activity TypeTarget Organisms/CellsIC50 Values (µg/mL)Reference
AntibacterialS. aureus, E. coli1.56 - 3.125
AntifungalAspergillus nigerNot specified
AnticancerHuman NCI-60 cancer cell linesMinimal toxicity

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications:

Anti-infective Agents:
The compound's derivatives are being developed as novel anti-infective agents due to their broad-spectrum antimicrobial properties. The incorporation of the indazole moiety is believed to enhance the efficacy and specificity of these compounds against microbial infections .

Cancer Therapy:
Research is ongoing to evaluate the anticancer properties of this compound and its derivatives. The ability to modulate cellular pathways involved in tumor growth presents a significant opportunity for developing new cancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Substituents Key Features
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride Indazole 2-methyl, 6-carbimidoyl chloride Bicyclic core, moderate steric bulk
N-Hydroxyquinoline-6-carbimidoyl chloride (SY128516) Quinoline 6-carbimidoyl chloride Aromatic N at position 1, planar structure
N-Hydroxyquinoxaline-6-carbimidoyl chloride (SY128519) Quinoxaline 6-carbimidoyl chloride Two adjacent N atoms, electron-deficient core
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride (SY128521) Pyrazine 5-methoxy, 2-carbimidoyl chloride Electron-donating methoxy group enhances solubility
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride (SY128520) Pyridine 2-trifluoromethyl Strong electron-withdrawing CF3 group increases stability

Key Observations:

Core Heterocycle Differences: Indazole (target compound): The fused benzene-pyrazole system introduces steric constraints and dual nitrogen sites, favoring chelation or selective reactivity in synthesis . Quinoline/Quinoxaline (SY128516/SY128519): Larger aromatic systems with extended π-conjugation, enhancing stability but reducing solubility in polar solvents. Pyrazine/Pyridine (SY128521/SY128520): Smaller cores with electron-deficient (pyrazine) or electron-withdrawing substituents (CF3), altering electrophilicity and reaction kinetics.

Trifluoromethyl (SY128520) and methoxy (SY128521) groups demonstrate how electron-withdrawing/donating substituents modulate reactivity. For instance, CF3 groups enhance oxidative stability, while methoxy groups improve aqueous solubility .

Preparation Methods

Reduction of 7-Nitroindazole to 7-Aminoindazole

  • Starting Material: 7-nitroindazole
  • Catalyst: 10% Palladium on Carbon (Pd/C)
  • Solvent: Ethanol
  • Conditions: Stirring under hydrogen atmosphere at room temperature
  • Outcome: 7-aminoindazole obtained in 78% yield as an ivory solid

Reaction Conditions Table

Step Reagents/Conditions Yield Physical State
Nitro reduction 7-nitroindazole, Pd/C, H2, EtOH, rt 78% Ivory solid

Iodination of 7-Aminoindazole

  • Reagents: Sodium nitrite (NaNO2) and potassium iodide (KI)
  • Purpose: Conversion of amino group to iodine substituent at position 7

Cyanation to Introduce Nitrile Group

  • Reagents: Zinc cyanide (Zn(CN)2), Pd2(dba)3, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and zinc powder
  • Outcome: Formation of 7-cyanoindazole derivative

Formation of Hydroxyl Amidine

  • Reagents: Hydroxylamine hydrochloride and sodium bicarbonate
  • Solvent: Water/ethanol mixture
  • Conditions: Heating at 85 °C for 8 hours
  • Outcome: Hydroxyl amidine intermediate formed in 68% yield

Conversion to N-Hydroxyimidoyl Chloride

  • Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), and acetic acid
  • Conditions: Stirring at 45 °C until dissolution, followed by cooling and addition of sodium chloride
  • Mechanism: Sandmeyer-type reaction converting hydroxyl amidine to N-hydroxyimidoyl chloride

Detailed Experimental Data

Compound Step Description Reagents/Conditions Yield (%) Notes
3 Reduction of 7-nitroindazole Pd/C, H2, EtOH, rt 78 Ivory solid
4 Iodination of 7-aminoindazole NaNO2, KI Not specified Formation of 7-iodo derivative
5 Cyanation to 7-cyanoindazole Zn(CN)2, Pd2(dba)3, dppf, Zn Not specified Introduction of nitrile group
6 Hydroxyl amidine formation Hydroxylamine HCl, NaHCO3, H2O/EtOH, 85 °C, 8 h 68 White solid
7 N-Hydroxyimidoyl chloride formation NaNO2, HCl, AcOH, 45 °C Not specified Sandmeyer conditions applied

Research Findings and Notes

  • The synthetic route leverages well-established palladium-catalyzed cyanation and Sandmeyer reactions, ensuring high selectivity and moderate to good yields.
  • The hydroxylamine treatment step is critical for converting nitrile intermediates to hydroxyl amidines, which are then transformed into the target N-hydroxyimidoyl chloride.
  • The use of mild conditions (e.g., 45 °C for Sandmeyer reaction) helps preserve the integrity of the indazole ring and prevents side reactions.
  • The final N-hydroxyimidoyl chloride intermediate is reactive and can be further substituted with various amines to generate derivatives for biological evaluation.

Summary Table of Preparation Steps

Step No. Intermediate/Compound Key Reagents/Conditions Yield (%) Purpose/Transformation
1 7-Aminoindazole (3) Pd/C, H2, EtOH, rt 78 Nitro reduction
2 7-Iodoindazole (4) NaNO2, KI Not given Amino to iodo substitution
3 7-Cyanoindazole (5) Zn(CN)2, Pd2(dba)3, dppf, Zn Not given Cyanation
4 Hydroxyl amidine (6) Hydroxylamine HCl, NaHCO3, H2O/EtOH, 85 °C 68 Nitrile to hydroxyl amidine
5 N-Hydroxyimidoyl chloride (7) NaNO2, HCl, AcOH, 45 °C Not given Hydroxyl amidine to imidoyl chloride

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., indazole derivatives) in anhydrous solvents (e.g., DMF or THF) under inert gas, followed by purification via column chromatography or recrystallization. Key parameters include:
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of indazole precursor to chloroimidoyl reagent to minimize side reactions.
  • Reaction monitoring : Use TLC or HPLC (≥95% purity standards as per ) to track progress .
  • Temperature : Reflux at 80–100°C for 6–8 hours (similar to imidazolidinone derivatives in ) .
    Example yield improvement: Adjusting reaction time from 6 to 8 hours increased purity from 85% to 92% in analogous syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use orthogonal techniques:
  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) to identify hydroxy (-OH, δ 10.1–12.5 ppm) and methyl groups (δ 2.4–3.0 ppm), as seen in structurally similar indazole derivatives .
  • IR Spectroscopy : Confirm C=N (1600–1680 cm1^{-1}) and N–Cl (600–700 cm1^{-1}) stretches .
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

Q. How should researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct stability studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via:
  • HPLC : Track peak area reduction over 24–72 hours (e.g., ≥95% purity threshold as in ) .
  • UV-Vis Spectroscopy : Detect shifts in λmax_{max} due to hydrolysis or ring-opening (e.g., imidazole derivatives in showed pH-dependent hydration equilibria) .
    Example: At pH < 4, protonation of the indazole ring may stabilize the compound, while alkaline conditions (pH > 10) accelerate hydrolysis .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow guidelines for reactive chloroimidoyl compounds:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (as per safety data in for structurally similar hydrochlorides) .
  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer : Combine:
  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time consistency within ±0.2 minutes) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M–Cl]+^+ fragments) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

  • Methodological Answer :
  • Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to identify solvent-induced shifts (e.g., hydroxy proton exchange in DMSO ).
  • Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation in imidazole rings at 25°C vs. 50°C) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons in indazole vs. chloroimidoyl groups) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to:
  • Map Electron Density : Identify electrophilic centers (e.g., chloroimidoyl carbon with high positive charge) .
  • Transition State Modeling : Simulate SN2 mechanisms with nucleophiles (e.g., amines or thiols).
    Example: For 2-imidazol-carboxaldehyde derivatives, hydration equilibria were computationally validated under acidic conditions .

Q. How do substituents (e.g., methyl vs. hydroxy groups) influence the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer : Use comparative studies:
  • Synthetic Analogues : Replace the methyl group with ethyl or phenyl and analyze 1^1H NMR shifts (e.g., δ 2.4 ppm for methyl vs. δ 1.2 ppm for ethyl) .
  • Kinetic Studies : Compare reaction rates with varying substituents (e.g., electron-donating methyl groups may slow electrophilic substitution) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Slow Addition Techniques : Gradually introduce reagents to control exothermic reactions.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., imine or diazonium byproducts) .
  • Solvent Optimization : Switch from DMF to THF for better solubility and lower side reactivity .

Q. How can researchers correlate experimental data with theoretical models for reaction mechanism validation?

  • Methodological Answer :
    Combine:
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace reaction pathways via MS/NMR.
  • Computational IR/Vibrational Analysis : Match predicted vs. observed carbonyl stretches (e.g., 1680 cm1^{-1} for C=O in imidazolidinones) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride
Reactant of Route 2
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

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